molecular formula C21H23N3O4 B2491829 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide CAS No. 1058241-56-7

2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B2491829
CAS No.: 1058241-56-7
M. Wt: 381.432
InChI Key: XYCPYOZNCAALRY-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule of significant interest in chemical biology and early-stage drug discovery. Its structure incorporates a furan-substituted pyridazinone core, a motif identified in novel therapeutic agents. Compounds featuring this core have been discovered as first-in-class inhibitors that target protein-protein interactions, such as the interface between the methyltransferase PRMT5 and its substrate adaptor proteins . This mechanism of action is distinct from traditional catalytic site inhibition and represents a promising strategy for targeting specific cellular functions . The molecule's potential research applications are primarily in oncology, particularly for investigating synthetic lethality in cancers with specific genetic backgrounds like MTAP deletion . Furthermore, its structural features suggest utility as a valuable chemical probe for studying signal transduction pathways, enzyme regulation, and other critical cellular processes. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for conducting all necessary experiments to determine the compound's specific activity, efficacy, and safety profile for their applications.

Properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[3-[3-(furan-2-yl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-15-11-16(2)13-17(12-15)28-14-20(25)22-8-4-9-24-21(26)7-6-18(23-24)19-5-3-10-27-19/h3,5-7,10-13H,4,8-9,14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCPYOZNCAALRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3,5-Dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure includes a furan moiety and a pyridazine ring, which are known to contribute to various biological activities, including anticancer and antimicrobial properties. This article reviews the biological activity of this compound based on existing literature and research findings.

  • Molecular Formula : C23H24N6O3
  • Molecular Weight : 432.5 g/mol
  • CAS Number : 1058255-93-8

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with furan and pyridazine structures have been evaluated for their cytotoxic effects against various cancer cell lines.

  • Cell Viability Assays :
    • MTT Assay : This assay measures the metabolic activity of cells and is commonly used to evaluate the cytotoxic effects of compounds. In studies involving related compounds, significant reductions in cell viability were observed in human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines when treated with furan derivatives .
    • IC50 Values : The half-maximal inhibitory concentration (IC50) values for related compounds ranged from 6.26 µM to 20.46 µM across different assays, indicating potent activity against tumor cells while showing lower toxicity towards normal cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties, which have been explored in various studies.

  • In Vitro Studies :
    • Compounds structurally similar to this compound have demonstrated activity against bacterial strains such as E. coli and S. aureus. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes .
    • Minimum Inhibitory Concentration (MIC) : Related compounds showed MIC values indicating effective inhibition of bacterial growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Structural FeatureBiological Implication
Furan RingEnhances anticancer and antimicrobial activity due to its ability to interact with biological macromolecules .
Pyridazine MoietyContributes to the compound's ability to inhibit tumor cell proliferation .
Dimethylphenoxy GroupIncreases lipophilicity, facilitating better membrane penetration and bioavailability .

Case Studies

  • Study on Antitumor Activity :
    A study conducted on a series of furan derivatives demonstrated that modifications at the phenoxy position significantly affected their cytotoxicity against A549 cells. The most active derivatives showed IC50 values below 10 µM, suggesting that structural optimization can enhance therapeutic efficacy .
  • Antimicrobial Evaluation :
    Another investigation assessed the antimicrobial properties of similar compounds against S. aureus and E. coli. The results indicated that certain substitutions on the furan ring improved antimicrobial potency, making these compounds candidates for further development in treating infections .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(3,5-dimethylphenoxy)-N-(3-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)propyl)acetamide exhibit significant anticancer properties. For instance, a related compound demonstrated substantial growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions (PGIs) exceeding 85% . This suggests that the compound may possess similar mechanisms of action.

Antimicrobial Activity

Research has shown that derivatives of the compound can exhibit antimicrobial properties. A study on related oxadiazol derivatives revealed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The molecular structure of this compound may contribute to these effects through specific interactions with microbial targets.

Case Study 1: Anticancer Efficacy

A study published in ACS Omega highlighted the synthesis and biological evaluation of a series of compounds related to our target compound. These compounds showed promising anticancer activity against multiple cell lines with detailed molecular docking studies indicating favorable binding interactions with cancer-related targets .

Case Study 2: Antimicrobial Properties

In a comparative study on antimicrobial efficacy, derivatives of similar structures were tested for their ability to inhibit bacterial growth. The results indicated that modifications in the molecular structure significantly impacted their antimicrobial potency, suggesting avenues for further optimization of our compound for enhanced efficacy against resistant strains .

Comparison with Similar Compounds

Structural Features

Target Compound
  • Core Structure: Acetamide linker with 3,5-dimethylphenoxy and pyridazinone-furan substituents.
  • Key Functional Groups: 3,5-Dimethylphenoxy (electron-donating methyl groups at meta/para positions). Pyridazinone (six-membered ring with two adjacent nitrogen atoms and a ketone). Furan-2-yl (oxygen-containing heterocycle).
Compound 94 ()
  • Core Structure : Indole-based acetamide with bromo, cyclopropanecarbonyl, and sulfamoyl groups.
  • Cyclopropanecarbonyl (rigid, lipophilic group). N-(3,5-Difluorophenyl)sulfamoyl (polar sulfonamide with fluorinated aryl).
Compounds m, n, o ()
  • Core Structure: Peptidomimetic backbones with 2,6-dimethylphenoxyacetamido groups.
  • Key Functional Groups: 2,6-Dimethylphenoxy (steric hindrance due to ortho-methyl groups). Tetrahydro-pyrimidinone (hydrogen-bond acceptor). Stereochemical diversity (R/S configurations at multiple centers).

Physicochemical Properties (Hypothesized)

Property Target Compound Compound 94 Compound m
Molecular Weight ~430 g/mol ~680 g/mol ~800 g/mol
LogP (Lipophilicity) Moderate (3,5-dimethylphenoxy) High (bromo, cyclopropane) Variable (peptidic backbone)
Solubility Low (aromatic groups) Very low (bulky substituents) Moderate (polar groups)
Metabolic Stability Furan may undergo oxidation Cyclopropane enhances stability Susceptible to protease cleavage

Key Structural Differences and Functional Impact

Phenoxy Substitution: 3,5-Dimethyl (target) vs. 2,6-Dimethyl (compounds m, n, o): The target’s symmetric substitution may improve solubility and reduce steric hindrance compared to ortho-methyl groups.

Heterocyclic Moieties: Pyridazinone-furan (target) vs. Indole-bromo (compound 94): The former may favor hydrogen bonding, while the latter’s halogenation increases electrophilicity.

Backbone Flexibility :

  • The target’s propyl linker offers conformational flexibility, contrasting with compound 94’s rigid indole and compounds m, n, o’s peptide-like rigidity.

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